5-(1,3-Dioxolan-2-yl)-2-methylaniline
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Overview
Description
5-(1,3-Dioxolan-2-yl)-2-methylaniline is an organic compound characterized by a benzene ring substituted with a methoxy group and a 1,3-dioxolan-2-yl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methylaniline and 1,3-dioxolan-2-one.
Reaction Conditions: The reaction involves a nucleophilic substitution where the amine group of 2-methylaniline attacks the carbonyl carbon of 1,3-dioxolan-2-one. This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized products, such as nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are tin chloride and iron powder.
Substitution: Electrophilic substitution often uses reagents like bromine or nitric acid.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives.
Reduction Products: Amines, hydrazines.
Substitution Products: Brominated or nitrated derivatives.
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)-2-methylaniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(1,3-Dioxolan-2-yl)-2-methylaniline exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
5-(1,3-Dioxolan-2-yl)-2-furaldehyde: Similar structure but with an aldehyde group instead of an amine group.
2-Furanmethanol, 5-(1,3-dioxolan-2-yl): Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 5-(1,3-Dioxolan-2-yl)-2-methylaniline is unique due to its combination of the methoxy group and the 1,3-dioxolan-2-yl group, which imparts distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-3,6,10H,4-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTVQGOPUBMGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2OCCO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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